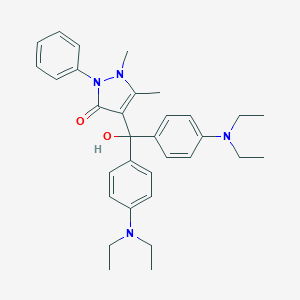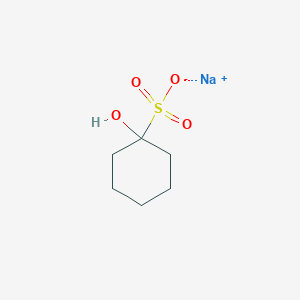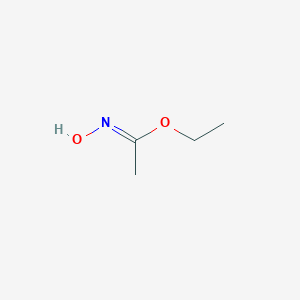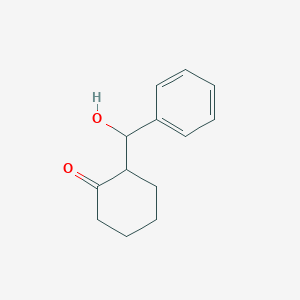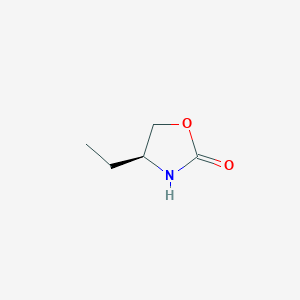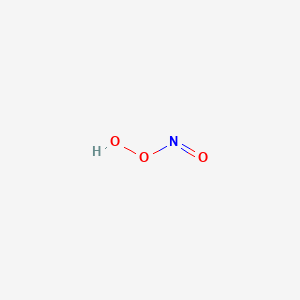
Peroxynitrous acid
Overview
Description
Peroxynitrous acid (HNO3) is a reactive nitrogen species (RNS). It is the conjugate acid of peroxynitrite (ONOO−). It is one of the strongest oxidants in the body and can interact with various compounds (proteins, including enzymes; lipids, nucleic acids, and carbohydrates) and modify them .
Synthesis Analysis
Peroxynitrous acid is formed in vivo from the diffusion-controlled reaction of nitrogen monoxide (ON•) and superoxide (O•−2) . It can also be synthesized in situ from acidified hydrogen peroxide (H2O2) and nitrite (NO2−) .Molecular Structure Analysis
Peroxynitrous acid and nitric acid have the same structural formula, HNOX3, and in both the compounds, the oxidation number of nitrogen is +5 . The Peroxynitrous acid molecule contains a total of 4 bond(s). There are 3 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), and 1 hydroxyl group(s) .Chemical Reactions Analysis
Peroxynitrous acid is an isomer of nitric acid and isomerises with a rate constant of k = 1.2 s−1, a process whereby up to 5% of hydroxyl and nitrogen dioxide radicals may be formed. It oxidises and nitrates aromatic compounds in low yield . It can also undergo biotransformation to form nontoxic products .Physical And Chemical Properties Analysis
Peroxynitrous acid has a pKa of approximately 6.8 . It is formed in vivo from the diffusion-controlled reaction of nitrogen monoxide (ON•) and superoxide (O•−2). It is an isomer of nitric acid .Scientific Research Applications
Nitrite Sensing : Lin et al. (2011) discovered that peroxynitrous acid can induce chemiluminescence in carbon dots, which can be utilized for nitrite sensing in various samples, including water and milk (Lin et al., 2011).
Oxidation of Sulfhydryls : Radi et al. (1991) studied the oxidation of sulfhydryls by peroxynitrous acid, highlighting its cytotoxic potential in biological systems (Radi et al., 1991).
Oxygen Atom Transfer : Vayssié and Elias (1999) showed that peroxynitrous acid can rapidly oxidize thiolato sulfur coordinated to cobalt(III), indicating its reactivity in metalloprotein studies (Vayssié & Elias, 1999).
Formation and Decay Analysis : Loegager and Sehested (1993) conducted a pulse radiolysis study on the formation and decay of peroxynitrous acid, contributing to the understanding of its stability and reactivity (Loegager & Sehested, 1993).
Chemiluminescence in Environmental Sensing : Sui et al. (2015) developed a chemiluminescence system with peroxynitrous acid for selective nitrite sensing in water samples, highlighting its environmental applications (Sui et al., 2015).
Mechanism Studies in Biological Systems : Cordeiro (2018) investigated the interactions of peroxynitrous acid with phospholipid bilayers, providing insights into its behavior in biological membranes (Cordeiro, 2018).
Neuroprotection Mechanism Study : Squadrito et al. (2000) explored the reaction of uric acid with peroxynitrous acid and its implications for neuroprotection, particularly in diseases like multiple sclerosis (Squadrito et al., 2000).
Toxicological Studies : Bartosz (1996) discussed the role of peroxynitrous acid as a mediator of the toxic action of nitric oxide, impacting a wide range of biomolecules (Bartosz, 1996).
Safety And Hazards
Future Directions
Peroxynitrous acid shows potential as a novel antimicrobial agent. It has strong antimicrobial properties, which appear to be associated with membrane damage . Further investigations are necessary to confirm the safe and effective usage of peroxynitrous acid generated from acidified H2O2 and NaNO2 as a novel active in disinfectants .
properties
IUPAC Name |
hydroxy nitrite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HNO3/c2-1-4-3/h3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFNMSMUKZHDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163543 | |
| Record name | Peroxynitrous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.013 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Peroxynitrite | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Peroxynitrous acid | |
CAS RN |
14691-52-2, 19059-14-4 | |
| Record name | Peroxynitrous acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14691-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Peroxynitrous acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peroxynitrous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peroxynitrite | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




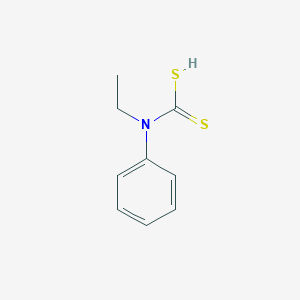
![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)
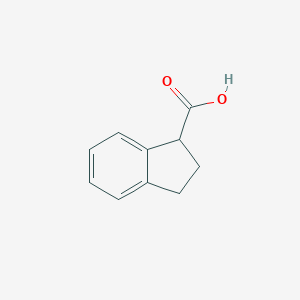
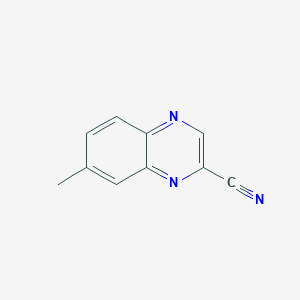
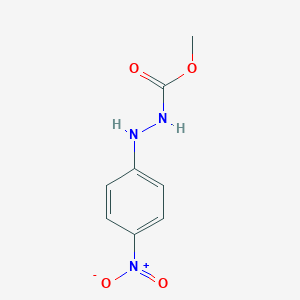
![2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole](/img/structure/B81205.png)
